molecular formula C25H17ClN2O2S B15149121 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B15149121
M. Wt: 444.9 g/mol
InChI Key: OHQOTFLNJZWFFD-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a furan ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable furan derivative.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques like microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or furan rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, with studies indicating its effectiveness against various microbial strains.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing promising activity against cancer cell lines.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide can be compared with other benzothiazole and furan derivatives:

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzothiazole moiety but differ in their functional groups and overall structure.

    Furan derivatives: Compounds such as furan-2-carboxylic acid and 5-(4-chlorophenyl)furan-2-carboxylic acid share the furan ring but have different substituents.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H17ClN2O2S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H17ClN2O2S/c1-15-18(25-28-20-6-2-3-8-23(20)31-25)5-4-7-19(15)27-24(29)22-14-13-21(30-22)16-9-11-17(26)12-10-16/h2-14H,1H3,(H,27,29)

InChI Key

OHQOTFLNJZWFFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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